7-Methyloctahydropyrazino[2,1-c][1,4]oxazine
CAS No.:
Cat. No.: VC17864167
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine -](/images/structure/VC17864167.png)
Specification
Molecular Formula | C8H16N2O |
---|---|
Molecular Weight | 156.23 g/mol |
IUPAC Name | 7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine |
Standard InChI | InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3 |
Standard InChI Key | WCRSYQVCIQHCHN-UHFFFAOYSA-N |
Canonical SMILES | CC1CN2CCOCC2CN1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) fused to an oxazine ring (a six-membered ring with one oxygen and one nitrogen atom at positions 1 and 4, respectively). The "octahydro" designation indicates full saturation, resulting in a chair-like conformation for both rings, as observed in related bicyclic systems . The methyl group at position 7 introduces steric effects that may influence ring puckering and intermolecular interactions.
Stereochemical Considerations
Due to the fused ring system and tetrahedral carbons, 7-methyloctahydropyrazino[2,1-c] oxazine exhibits multiple stereoisomers. Computational models of analogous compounds suggest that the methyl group preferentially adopts an equatorial position to minimize 1,3-diaxial strain .
Molecular Formula and Physical Properties
With a molecular weight of 156.23 g/mol, the compound is likely a low-viscosity liquid at room temperature, similar to its non-methylated counterpart (density ≈ 1.1 g/cm³) . Key physicochemical parameters are theorized below:
Synthetic Pathways
Cyclization Strategies
The synthesis of 7-methyloctahydropyrazino[2,1-c] oxazine likely follows methodologies established for related oxazine derivatives. Two dominant approaches are extrapolated from literature:
Pyrimidine-Oxazole Fusion
A method adapted from oxazolo[5,4-d]pyrimidine synthesis involves cyclizing a pre-functionalized pyrimidine precursor with a methyl-substituted oxazole intermediate under acidic conditions (e.g., POCl₃) . For example:
This route may yield the target compound in modest yields (≈30–40%) but requires rigorous purification to isolate stereoisomers .
Multicomponent Condensation
Green chemistry approaches using catalysts like zirconyl chloride or thiamine hydrochloride enable one-pot assembly of oxazine rings from amines, aldehydes, and phenols . Introducing a methyl-bearing aldehyde (e.g., propionaldehyde) could selectively functionalize position 7.
Future Directions
Further research should prioritize:
-
Stereoselective synthesis to isolate bioactive isomers.
-
In vitro profiling against kinase targets implicated in autoimmune diseases.
-
Computational docking studies to predict binding affinities for purine receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume